Cycloheptanecarbonitrile
Overview
Description
Cycloheptanecarbonitrile is a chemical compound with the molecular formula C8H13N . It is an alicyclic nitrile .
Synthesis Analysis
There are new one-pot methods for the preparation of cyclohexanecarbonitrile, a similar compound to this compound. These methods start from cyclohexanone and proceed completely in methanol as a uniform solvent. The key oxidation step can be realized either as stoichiometric or catalytic .Molecular Structure Analysis
The molecular structure of cyclohexanecarbonitrile, a compound similar to this compound, includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular mass of 123.20 . The physical and chemical properties of a similar compound, cyclohexanecarbonitrile, include a refractive index of n20/D 1.4505 (lit.), a boiling point of 75-76 °C/16 mmHg (lit.), a melting point of 11 °C (lit.), and a density of 0.919 g/mL at 25 °C (lit.) .Scientific Research Applications
Microwave Spectrum and Molecular Dynamics
- Cycloheptanecarbonitrile and related compounds have been extensively studied in the context of microwave spectroscopy. These studies are crucial for understanding the molecular dynamics and structures of such compounds. For example, the microwave spectrum of cyclopropane(1,1)dicarbonitrile and cyclohexanecarbonitrile has been analyzed, revealing significant details about their molecular structures and dynamics (Pearson et al., 1975), (Damiani et al., 1977).
Crystal Structures
- Research has also focused on the crystal structures of derivatives of this compound. For instance, the crystal structures of certain cyclohepta[b]pyridine-3-carbonitrile derivatives have been determined, showcasing how these structures form specific hydrogen bonds in the crystalline state (Nagalakshmi et al., 2015).
Nanotechnology Applications
- In the field of nanotechnology, this compound derivatives have been used as precursors for creating advanced materials. A notable example is the microwave synthesis of nitrogen-doped carbon nanotubes from azobis(cyclohexanecarbonitrile), demonstrating its potential in battery technology and other applications (Sridhar et al., 2015).
Chemical Kinetics and Oxidation Studies
- The kinetics of this compound oxidation and its derivatives have been a subject of study, providing insights into reaction mechanisms and potential applications in synthesis. For instance, research on the oxidation of cyclohexane offers valuable information relevant to the broader family of cycloalkanes, including this compound (Voisin et al., 1998).
Synthesis and Catalysis
- This compound and its analogs play a role in synthetic chemistry, especially in the synthesis of complex molecules and catalysis. Research on the hydrogenation of nitriles, including this compound, highlights the compound's role in producing amines, a crucial process in organic synthesis (Monguchi et al., 2017).
Environmental Applications
- The degradation of cycloalkanes, including this compound, by specific bacterial strains has been studied, pointing towards potential environmental applications in bioremediation (Lee & Cho, 2008).
Safety and Hazards
Properties
IUPAC Name |
cycloheptanecarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZRDFICGGONJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186404 | |
Record name | Cycloheptanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-85-1 | |
Record name | Cycloheptanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32730-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032730851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptanecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloheptanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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